molecular formula C7H5F2NO4 B14764749 3-(Difluoromethoxy)-5-nitrophenol

3-(Difluoromethoxy)-5-nitrophenol

Cat. No.: B14764749
M. Wt: 205.12 g/mol
InChI Key: WROBLEYAYDJFSV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-nitrophenol (CAS 1261782-43-7) is an organic compound with the molecular formula C 7 H 5 F 2 NO 4 and a molecular weight of 205.12 g/mol [ ]. Key predicted physicochemical properties include a boiling point of 331.4±42.0 °C at 760 Torr, a density of 1.520±0.06 g/cm³ at 25 °C, and a pKa of 7.47±0.10 [ ]. Compounds featuring the difluoromethoxy (OCF 2 H) group are of significant interest in medicinal and agrochemical research [ ]. The OCF 2 H moiety is a privileged structure used to fine-tune the properties of lead compounds, potentially enhancing their metabolic stability, membrane permeability, and pharmacokinetic profiles [ ]. A key characteristic of this group is its ability to serve as a hydrogen bond donor, which can enrich interactions with biological targets [ ]. Furthermore, incorporating an OCF 2 H group can strategically modulate a molecule's lipophilicity [ ]. As such, this compound serves as a valuable building block for researchers in drug discovery and development, particularly for the synthesis of analogs for structure-activity relationship (SAR) studies [ ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H5F2NO4

Molecular Weight

205.12 g/mol

IUPAC Name

3-(difluoromethoxy)-5-nitrophenol

InChI

InChI=1S/C7H5F2NO4/c8-7(9)14-6-2-4(10(12)13)1-5(11)3-6/h1-3,7,11H

InChI Key

WROBLEYAYDJFSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Base-Mediated Alkylation

The water-phase method, described in CN1348951A, employs nitrophenol derivatives and difluorochloromethane under alkaline conditions. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks difluorochloromethane to form the difluoromethoxy group. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates interfacial contact between the aqueous and organic phases, enhancing reaction kinetics.

Reaction equation:
$$ \text{Ar-OH} + \text{ClCF}2\text{H} \xrightarrow{\text{NaOH, PTC}} \text{Ar-O-CF}2\text{H} + \text{NaCl} + \text{H}_2\text{O} $$

Optimization of Process Parameters

Table 1 compares critical parameters from patent embodiments:

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Temperature (°C) 40 100 75
Reaction Time (h) 1 40 24
Molar Ratio (Ar-OH:ClCF2H) 1:1 1:10 1:3
Catalyst Loading (wt%) 0.5 0.8 0.6

Elevated temperatures (100°C) improve conversion rates but risk decomposition of the nitro group. Embodiment 3 achieves a balance with 75°C and 24-hour reaction time, yielding 78% product with 99% purity.

Nucleophilic Substitution Using Sodium Chlorodifluoroacetate

Two-Step Synthesis from Chloronitrophenol

As detailed in IN2014CH04572, 2-chloro-4-nitrophenol undergoes difluoromethoxylation via sodium chlorodifluoroacetate (NaO2CCF2Cl) in tetrahydrofuran. The chloride leaving group is displaced by the difluoromethoxy anion generated in situ. Subsequent hydrogenation with Raney nickel (50 psi H2, 1 h) reduces the nitro group, enabling further functionalization.

Critical considerations:

  • Alkali selection (NaOH vs. KOH) impacts reaction rate: KOH increases polarity, accelerating anion formation.
  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity but require strict moisture control.

Acetylation and Nitration Sequence

Post-difluoromethoxylation, acetylation with acetic anhydride protects the amine intermediate (N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide). Nitration with fuming HNO3 in H2SO4 introduces the second nitro group at position 5, guided by the meta-directing effect of the difluoromethoxy group.

Regiochemical analysis:
The difluoromethoxy group (-OCF2H) exerts strong electron-withdrawing effects via inductive withdrawal, directing nitration to the meta position (C5). Steric hindrance at C3 further favors C5 substitution.

Nitration of 3-(Difluoromethoxy)Phenol Precursors

Directed Nitration with Mixed Acid Systems

PMC6648569 demonstrates nitration of difluoromethoxy-substituted phenols using HNO3/Ac2O (1:3 v/v) at -5°C. For 3-(difluoromethoxy)phenol, this system achieves 92% conversion to 5-nitro-3-(difluoromethoxy)phenol with <5% ortho byproduct.

Optimized conditions:

  • Nitronium ion (NO2+) generation: 65% HNO3 in acetic anhydride
  • Temperature control: Below 10°C suppresses polysubstitution
  • Stirring rate: 500 rpm ensures homogeneous mixing

Isolation and Purification Techniques

Crude product purification involves:

  • Quenching in ice-water (1:5 v/v)
  • Extraction with dichloromethane (3 × 50 mL)
  • Column chromatography (SiO2, hexane:EtOAc 4:1)
    Final purity ≥99.5% by HPLC (C18 column, 0.1% H3PO4/MeCN).

Halogenation-Transition Metal Catalyzed Coupling

Palladium-Mediated Cross-Coupling

Adapting methods from CN109796408B, 3-bromo-5-nitrophenol undergoes difluoromethoxylation via Pd(OAc)2/Xantphos catalysis. Key parameters:

Component Specification
Catalyst Pd(OAc)2 (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs2CO3 (3 equiv)
Solvent DMF/H2O (9:1)
Yield 82%

The reaction proceeds through oxidative addition of C-Br to Pd(0), followed by transmetalation with CuOCF2H and reductive elimination.

Comparative Analysis of Synthetic Routes

Table 2 evaluates method efficiency and practicality:

Method Yield (%) Purity (%) Cost Index Scalability
Water-phase 78 99.0 1.0 Excellent
Nucleophilic 65 98.5 1.8 Moderate
Directed nitration 92 99.5 2.2 Challenging
Pd-catalyzed 82 97.8 3.5 Limited

The water-phase method offers superior cost-efficiency for industrial-scale production, while directed nitration provides the highest regioselectivity for research applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethoxy)-5-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-nitrophenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern and electronic effects of substituents significantly influence the behavior of nitrophenol derivatives. Key analogs include:

Compound Substituents Key Features
3-Methoxy-5-nitrophenol -OCH₃ at 3, -NO₂ at 5 Lower lipophilicity; methoxy group is electron-donating
3-Nitrophenol -NO₂ at 3 Higher acidity (pKa ~8.0) due to nitro group; no steric hindrance
5-(Difluoromethoxy)-2-nitrophenol -OCF₂ at 5, -NO₂ at 2 (inferred) Increased lipophilicity; -OCF₂ is electron-withdrawing and sterically bulky
4-Fluoro-3-nitrobenzyl alcohol -CH₂OH, -F, -NO₂ Hydroxyl group introduces polarity; fluorine enhances stability

Key Observations :

  • The difluoromethoxy group (-OCF₂) in 3-(Difluoromethoxy)-5-nitrophenol enhances lipophilicity (logP ~2.5–3.0 estimated) compared to methoxy analogs (logP ~1.5–2.0) .
  • Electron-withdrawing groups (-NO₂, -OCF₂) decrease the pKa of the phenolic -OH, increasing acidity and solubility in basic conditions .
α-Amylase Inhibition

A structurally related compound, 2-(difluoromethoxy)-5-nitrophenyl derivative (4b), exhibited 81.35% α-amylase inhibition at 100 µg/mL, outperforming non-fluorinated analogs. Docking studies revealed that the difluoromethoxy group forms hydrophobic interactions with the enzyme’s active site, mimicking acarbose’s binding mode .

Metabolic Stability

Fluorinated compounds like 4b demonstrate improved metabolic stability compared to methoxy derivatives, as the C-F bond resists oxidative degradation. This property is critical for pharmaceutical applications .

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